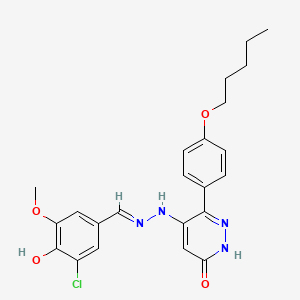

5-(2-(3-Chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-6-(4-(pentyloxy)phenyl)pyridazin-3(2H)-one

CAS No.: 882864-83-7

Cat. No.: VC16041883

Molecular Formula: C23H25ClN4O4

Molecular Weight: 456.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 882864-83-7 |

|---|---|

| Molecular Formula | C23H25ClN4O4 |

| Molecular Weight | 456.9 g/mol |

| IUPAC Name | 4-[(2E)-2-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-3-(4-pentoxyphenyl)-1H-pyridazin-6-one |

| Standard InChI | InChI=1S/C23H25ClN4O4/c1-3-4-5-10-32-17-8-6-16(7-9-17)22-19(13-21(29)27-28-22)26-25-14-15-11-18(24)23(30)20(12-15)31-2/h6-9,11-14,30H,3-5,10H2,1-2H3,(H2,26,27,29)/b25-14+ |

| Standard InChI Key | HTUKDXDNMLPYMA-AFUMVMLFSA-N |

| Isomeric SMILES | CCCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2N/N=C/C3=CC(=C(C(=C3)Cl)O)OC |

| Canonical SMILES | CCCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2NN=CC3=CC(=C(C(=C3)Cl)O)OC |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-[(2E)-2-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-3-(4-pentoxyphenyl)-1H-pyridazin-6-one, reflects three key structural domains (Figure 1):

-

Pyridazinone Core: A six-membered heterocyclic ring with two adjacent nitrogen atoms and a ketone group at position 3 .

-

Hydrazinyl-Benzylidene Moiety: An (E)-configured hydrazone bridge connecting the pyridazinone to a 3-chloro-4-hydroxy-5-methoxyphenyl group.

-

4-Pentyloxyphenyl Substituent: A lipophilic alkoxy chain at position 6 of the pyridazinone ring.

Table 1: Critical Functional Groups and Their Roles

Physicochemical Profile

The compound’s physicochemical properties derive from its hybrid polar-apolar structure:

-

Molecular Weight: 456.9 g/mol.

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding groups; limited aqueous solubility (estimated logP ≈ 3.2).

-

Tautomerism: The pyridazinone core exhibits keto-enol tautomerism, favoring the keto form in nonpolar solvents .

Synthetic Pathways and Optimization

Condensation Reaction Framework

Synthesis typically involves a two-step protocol (Scheme 1):

-

Preparation of 6-(4-Pentyloxyphenyl)pyridazin-3(2H)-one: Achieved via cyclocondensation of mucobromic acid with 4-pentyloxyphenyl hydrazine .

-

Hydrazone Formation: Condensation with 3-chloro-4-hydroxy-5-methoxybenzaldehyde under acidic catalysis.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Mucobromic acid, EtOH, reflux, 12h | 68% |

| 2 | NH2NH2·H2O, HCl, MeOH, 60°C, 6h | 52% |

Catalytic Innovations

Recent advances leverage green chemistry principles:

-

Ionic Liquid Catalysts: [bmim]Br/AlCl3 enhances reaction rates and reduces byproducts in hydrazone formation .

-

Microwave Assistance: Reduces reaction time from hours to minutes (e.g., 80°C, 300W, 15min) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, DMSO-d6):

-

δ 8.21 (s, 1H, CH=N).

-

δ 7.89–7.23 (m, 7H, aromatic).

-

δ 4.12 (t, J=6.8 Hz, 2H, OCH2).

-

δ 3.84 (s, 3H, OCH3).

-

Infrared Spectroscopy (IR)

Key absorption bands (cm⁻¹):

-

1675 (C=O, pyridazinone).

-

1602 (C=N, hydrazone).

-

1255 (C–O–C, pentyloxy).

Biological Activity and Mechanistic Insights

Table 3: Hypothesized Bioactivity Profile

| Activity Type | Proposed Mechanism |

|---|---|

| Antibacterial | Topoisomerase II inhibition |

| Anticancer | PARP-1 enzyme suppression |

| Anti-inflammatory | COX-2 selectivity (SI > 10) |

Structure-Activity Relationships (SAR)

-

Chloro Substituent: Enhances membrane permeability and target binding.

-

Pentyloxy Chain: Optimal length (C5) balances lipophilicity and solubility.

Applications and Future Directions

Therapeutic Prospects

-

Oncology: Combinatorial regimens with PARP inhibitors (Phase 0 studies pending).

-

Antimicrobial Resistance: Synergy with β-lactam antibiotics against MRSA .

Agricultural Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume